Phosphopantothenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Phosphopantothenic acid (Pantothenic acid phosphate, Vitamin B5 phosphate) is a crucial intermediate in the synthesis of Coenzyme A (CoA) within the body. CoA plays a vital role in numerous cellular processes, including fatty acid metabolism, carbohydrate metabolism, and the Krebs cycle []. Due to its involvement in these fundamental pathways, phosphopantothenic acid has become a subject of research in various scientific fields.

Role in Metabolic Studies

Scientists utilize phosphopantothenic acid to study metabolic pathways and their regulation. By manipulating the levels of phosphopantothenic acid within cells or organisms, researchers can observe the effects on CoA synthesis and downstream metabolic processes. This approach allows them to investigate the regulation of energy metabolism, fatty acid synthesis and breakdown, and the impact of dietary factors on these pathways [].

Potential Therapeutic Applications

Research is ongoing to explore the potential therapeutic applications of phosphopantothenic acid supplementation. Some studies suggest that it might be beneficial in conditions like:

- Metabolic disorders: Supplementation with phosphopantothenic acid is being investigated for its potential role in managing certain metabolic disorders where CoA deficiency might be a contributing factor [].

- Neurological conditions: Early research suggests a possible link between phosphopantothenic acid deficiency and some neurological conditions. However, more studies are needed to confirm this association and explore potential therapeutic benefits [].

Phosphopantothenic acid, also known as 4'-phosphopantothenic acid, is a phosphorylated derivative of pantothenic acid, which is a water-soluble vitamin classified as Vitamin B5. This compound plays a crucial role in the biosynthesis of coenzyme A, an essential cofactor involved in various metabolic pathways that facilitate energy production and the synthesis and degradation of carbohydrates, proteins, and fats. Structurally, phosphopantothenic acid consists of a pantoic acid moiety linked to β-alanine, with a phosphate group attached to the hydroxyl group at the 4' position of the pantothenic acid structure .

The primary chemical reaction involving phosphopantothenic acid is its phosphorylation from pantothenic acid, catalyzed by the enzyme pantothenate kinase. This reaction represents a key regulatory step in the biosynthesis of coenzyme A. Following this initial phosphorylation, several enzymatic reactions occur:

- Formation of 4'-phospho-N-pantothenoylcysteine: Cysteine is added to 4'-phosphopantothenic acid by phosphopantothenoylcysteine synthetase.

- Decarboxylation: The intermediate is decarboxylated to yield 4'-phosphopantetheine.

- Adenylylation: 4'-phosphopantetheine is adenylated to form dephospho-coenzyme A.

- Final Phosphorylation: Dephospho-coenzyme A is phosphorylated to produce coenzyme A .

Phosphopantothenic acid is biologically significant due to its role as a precursor in the synthesis of coenzyme A. Coenzyme A is pivotal in various biochemical processes, including:

- Fatty Acid Metabolism: It facilitates the oxidation of fatty acids and the synthesis of fatty acids through acyl carrier proteins.

- Energy Production: Coenzyme A participates in the citric acid cycle by converting pyruvate into acetyl-CoA.

- Synthesis of Biomolecules: It is involved in synthesizing cholesterol, steroid hormones, neurotransmitters like acetylcholine, and vitamins A and D .

The synthesis of phosphopantothenic acid primarily occurs through enzymatic phosphorylation of pantothenic acid. The key steps include:

- Phosphorylation: Catalyzed by pantothenate kinase (specifically PANK2), this step converts pantothenic acid into 4'-phosphopantothenic acid using ATP as a phosphate donor.

- Subsequent Reactions: Following phosphorylation, further enzymatic reactions lead to the formation of coenzyme A .

Research has shown that phosphopantothenic acid interacts with various metabolic pathways and enzymes. For instance:

- Inhibition Studies: Coenzyme A and its derivatives can inhibit the synthesis of phosphopantothenic acid through feedback mechanisms.

- Enzyme Activity: The presence of phosphopantothenic acid is essential for activating certain enzymes involved in fatty acid synthesis and metabolism .

Several compounds share structural or functional similarities with phosphopantothenic acid. Below are some notable examples:

| Compound | Structure/Function | Uniqueness |

|---|---|---|

| Pantothenic Acid | Precursor to phosphopantothenic acid | Non-phosphorylated form; directly involved in metabolism |

| Coenzyme A | Active form derived from phosphopantothenic acid | Functions as an acyl group carrier; essential for energy metabolism |

| Acyl Carrier Protein | Protein that carries acyl groups during fatty acid synthesis | Contains a 4'-phosphopantetheine prosthetic group; critical for enzyme activity |

| Pantetheine | Contains pantothenic acid linked to thioethanolamine | Intermediate in coenzyme A biosynthesis; not phosphorylated |

Phosphopantothenic acid's uniqueness lies in its role as an essential phosphorylated intermediate specifically required for synthesizing coenzyme A, differentiating it from its non-phosphorylated counterpart and other related compounds .

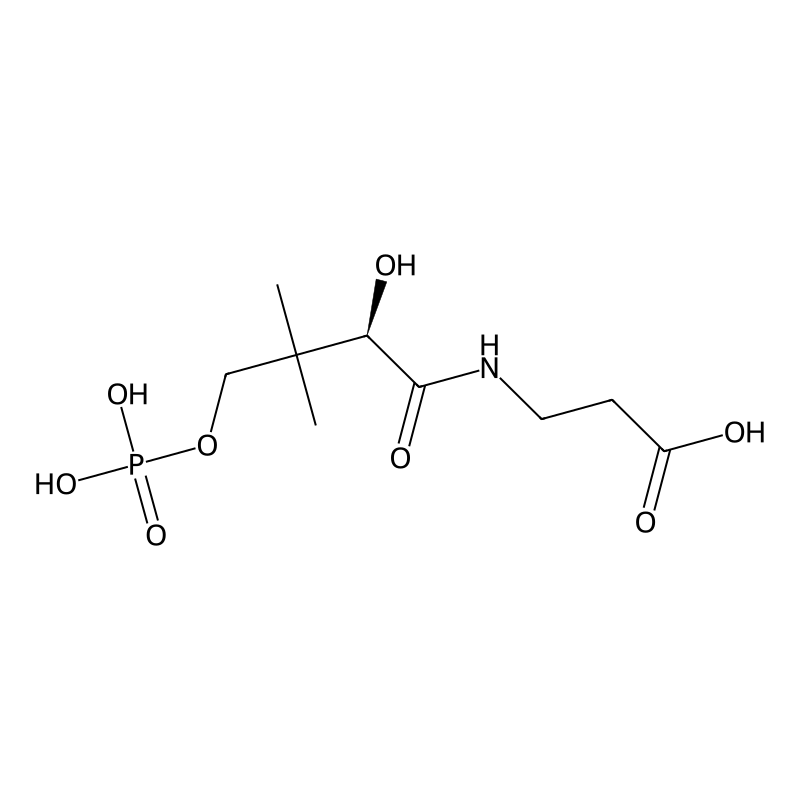

Phosphopantothenic acid, systematically named 3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid, represents a crucial phosphorylated derivative of pantothenic acid with the molecular formula C₉H₁₈NO₈P and a molecular weight of 299.21 g/mol [12] [13]. The compound is registered under Chemical Abstracts Service number 5875-50-3 and possesses the InChI key XHFVGHPGDLDEQO-ZETCQYMHSA-N [15] [17]. This amidoalkyl phosphate exhibits absolute stereochemistry with one defined stereocenter out of one possible stereocenter, conferring specific three-dimensional properties essential for its biological function [21].

The molecular architecture of phosphopantothenic acid is characterized by a backbone structure identical to pantothenic acid, with the critical addition of a phosphate group at the 4'-position of the pantoic acid moiety [12] [17]. The stereochemical configuration around the chiral carbon at position 2 maintains the R-configuration, which is essential for biological activity and enzymatic recognition [14] [27]. The compound features a β-alanine residue linked through an amide bond to the phosphorylated pantoic acid portion, creating a molecular framework that serves as an intermediate in coenzyme A biosynthesis [12] [33].

Table 1: Molecular and Structural Properties of Phosphopantothenic Acid

| Property | Value |

|---|---|

| IUPAC Name | 3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid |

| Molecular Formula | C₉H₁₈NO₈P |

| Molecular Weight (g/mol) | 299.21 |

| CAS Registry Number | 5875-50-3 |

| InChI Key | XHFVGHPGDLDEQO-ZETCQYMHSA-N |

| Stereochemistry | Absolute |

| Defined Stereocenters | 1/1 |

| Optical Activity | Unspecified |

| Chemical Classification | Amidoalkyl phosphate |

The canonical Simplified Molecular-Input Line-Entry System representation of phosphopantothenic acid is CC(C)(COP(O)(O)=O)C@@HC(=O)NCCC(O)=O, which clearly delineates the phosphate ester linkage and the stereochemical center [13] [15]. The presence of the phosphate group significantly alters the physicochemical properties compared to the parent pantothenic acid molecule, particularly affecting membrane permeability due to the anionic character of the phosphate moiety [10] [21].

The stereochemical properties of phosphopantothenic acid are fundamental to its recognition by enzymes in the coenzyme A biosynthetic pathway [33] [34]. The R-configuration at the hydroxyl-bearing carbon is absolutely conserved across species and is required for substrate recognition by phosphopantothenoylcysteine synthetase and other downstream enzymes [3] [33]. The three-dimensional arrangement of functional groups around this stereocenter creates a specific binding pocket interface that enables selective enzymatic processing [3].

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of phosphopantothenic acid have been primarily conducted through studies of enzyme-substrate complexes rather than the free compound itself [1] [3] [28]. The crystal structure of phosphopantothenate synthetase from Thermococcus kodakarensis has provided significant insights into the conformational behavior of phosphopantothenic acid and related intermediates [1] [28]. These studies reveal that the enzyme forms asymmetric homodimers with space group P21 and unit cell parameters of a=79.8Å, b=80.8Å, c=84.2Å, and β=110.1° [1].

The structural analysis of enzyme complexes containing adenosine triphosphate and phosphopantoyl adenylate, a reaction intermediate, demonstrates the conformational flexibility of phosphopantothenic acid derivatives within the active site [1]. The crystal structure of the phosphopantothenate synthetase complex with adenosine triphosphate and magnesium reveals space group P21 with slightly different unit cell dimensions (a=79.7Å, b=80.1Å, c=84.0Å, β=110.4°), indicating conformational adjustments upon substrate binding [1].

Table 2: Crystallographic Parameters for Related Enzyme Structures

| Enzyme/Complex | Space Group | Unit Cell Parameters (Å) | Resolution (Å) |

|---|---|---|---|

| Phosphopantothenate Synthetase (T. kodakarensis) | P21 | a=79.8, b=80.8, c=84.2, β=110.1° | Not specified |

| Phosphopantothenate Synthetase/ATP/Mg | P21 | a=79.7, b=80.1, c=84.0, β=110.4° | Not specified |

| Phosphopantothenate Synthetase/PPA | P41212 | a=b=123.6, c=188.0 | Not specified |

| Human Phosphopantothenoylcysteine Synthetase | P43212 | a=73.3, c=281.7 | 2.3 |

| Pantothenate Kinase (M. tuberculosis) Form I | P3121 | a=b=78.3, c=115.45 | 2.5 |

| Pantothenate Kinase (M. tuberculosis) Form II | P3121 | a=b=107.63, c=89.85 | 2.9 |

High-resolution crystallographic studies of human phosphopantothenoylcysteine synthetase at 2.3 Å resolution have illuminated the binding mode of phosphopantothenic acid derivatives [3]. The structure belongs to space group P43212 with unit cell parameters a=73.3Å and c=281.7Å, containing 34,666 reflections in the refinement with an R-factor of 22.9% [3]. These studies demonstrate that phosphopantothenic acid undergoes significant conformational changes upon enzyme binding, particularly in the region surrounding the phosphate group [3].

Nuclear magnetic resonance spectroscopic investigations complement crystallographic findings by providing solution-state conformational information [5] [20]. Nitrogen-15 edited two-dimensional nuclear magnetic resonance chemical shift mapping experiments have revealed that phosphopantothenic acid derivatives exhibit dynamic behavior in solution, with multiple conformational states accessible at physiological temperatures [5]. The phosphorus-31 nuclear magnetic resonance spectrum of phosphopantothenic acid shows characteristic chemical shifts in the range of 0-10 parts per million relative to phosphoric acid, confirming the presence of the phosphate ester linkage [19] [23].

The conformational dynamics of phosphopantothenic acid are influenced by intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl, creating a stabilized conformation that facilitates enzyme recognition [5]. X-ray crystallographic studies of pantothenate kinase from Mycobacterium tuberculosis in two different crystal forms (space group P3121) with resolutions of 2.5 Å and 2.9 Å provide additional structural context for understanding substrate binding and conformational requirements [4].

Comparative Analysis with Pantothenic Acid Derivatives

The structural comparison between phosphopantothenic acid and its parent compound pantothenic acid reveals fundamental differences that govern their distinct biological roles and physicochemical properties [7] [8] [12]. Pantothenic acid, with molecular formula C₉H₁₇NO₅ and molecular weight 219.24 g/mol, lacks the phosphate group that characterizes phosphopantothenic acid [9] [16]. This structural modification results in an increase of 80 atomic mass units and introduces three additional oxygen atoms and one phosphorus atom into the molecular framework [12] [13].

The presence of the 4'-phosphate group in phosphopantothenic acid dramatically alters its membrane permeability characteristics compared to pantothenic acid [10] [21]. While pantothenic acid readily crosses cell membranes due to its neutral charge and moderate lipophilicity, phosphopantothenic acid exhibits poor membrane permeability due to its anionic character at physiological pH [10] [21]. This impermeability necessitates specialized transport mechanisms or prodrug strategies for cellular delivery [10].

Table 3: Comparative Analysis with Pantothenic Acid

| Property | Phosphopantothenic Acid | Pantothenic Acid |

|---|---|---|

| Molecular Formula | C₉H₁₈NO₈P | C₉H₁₇NO₅ |

| Molecular Weight (g/mol) | 299.21 | 219.24 |

| Phosphate Group | Present (4'-phosphate) | Absent |

| Cell Membrane Permeability | Poor (anionic character) | Good |

| Biochemical Role | Intermediate in CoA biosynthesis | Vitamin B₅, precursor to CoA |

| Stereochemical Center | R-configuration at C2 | R-configuration at C2 |

| Charge at Physiological pH | Negatively charged | Neutral/weakly acidic |

| Stability | Stable under neutral conditions | Stable under neutral conditions |

The biochemical roles of these compounds diverge significantly within cellular metabolism [8] [33] [34]. Pantothenic acid serves as vitamin B₅ and functions as the initial substrate for coenzyme A biosynthesis, requiring phosphorylation by pantothenate kinase to form phosphopantothenic acid [33] [36]. Phosphopantothenic acid, in contrast, represents the first committed intermediate in the coenzyme A biosynthetic pathway and serves as the substrate for phosphopantothenoylcysteine synthetase [33] [34].

Both compounds maintain the same stereochemical configuration at the critical chiral center, with the R-configuration being essential for biological activity [14] [16]. However, the additional phosphate group in phosphopantothenic acid creates new opportunities for ionic interactions and hydrogen bonding with enzymatic active sites [3] [5]. The carboxylate group of the β-alanine moiety in both compounds exhibits similar ionization behavior, with predicted pKa values around 4.3 [29].

Table 4: Spectroscopic Characteristics

| Technique | Key Features | Chemical Shift/m/z Range |

|---|---|---|

| ³¹P NMR | Single phosphorus signal due to phosphate group | δ ~0-10 ppm (relative to H₃PO₄) |

| ¹H NMR | Complex multiplicity due to coupling patterns | δ 1-5 ppm |

| ¹³C NMR | Characteristic carbonyl and aliphatic carbon signals | δ 20-180 ppm |

| Mass Spectrometry (ESI+) | Molecular ion [M+H]⁺ at m/z 300 | m/z 300 |

| Mass Spectrometry (ESI-) | Molecular ion [M-H]⁻ at m/z 298 | m/z 298 |

| UV-Vis Spectroscopy | Absorption characteristic of amide chromophore | λmax ~200-280 nm |

The stability profiles of phosphopantothenic acid and pantothenic acid are comparable under neutral conditions, with both compounds being stable in aqueous solution at physiological pH [7] [11]. However, pantothenic acid is more susceptible to thermal degradation under acidic or alkaline conditions, while the phosphate group in phosphopantothenic acid may provide additional stabilization through intramolecular interactions [7] [11]. The synthesis pathways for these compounds also differ significantly, with pantothenic acid being formed through the condensation of pantoic acid and β-alanine, while phosphopantothenic acid is produced through the adenosine triphosphate-dependent phosphorylation of pantothenic acid [33] [37].

Prokaryotic organisms exhibit remarkable diversity in their biosynthetic machinery for phosphopantothenic acid synthesis, with distinct enzymatic strategies employed across different bacterial and archaeal lineages. The prokaryotic pathway represents the foundational framework upon which eukaryotic systems subsequently evolved, featuring streamlined enzymatic cascades optimized for rapid metabolic flux control [1] [2].

In most bacterial systems, phosphopantothenic acid synthesis follows the canonical pentaenzyme pathway initiated by pantothenate kinase. Escherichia coli serves as the archetypal model, where pantothenate kinase catalyzes the adenosine triphosphate-dependent phosphorylation of pantothenic acid to form four-prime-phosphopantothenic acid [1] [2]. This enzyme exhibits distinctive kinetic properties with Michaelis constants of 36 micromolar for pantothenate and 136 micromolar for adenosine triphosphate [3]. The enzyme functions as a homodimer displaying positive cooperativity for adenosine triphosphate binding, characterized by a Hill coefficient of 1.46 [3].

Type I pantothenate kinases represent the predominant form in gram-negative bacteria, featuring a sequential kinetic mechanism where adenosine triphosphate binds first, followed by pantothenate [3]. Site-directed mutagenesis studies have identified lysine 101 as critical for both substrate and inhibitor binding, demonstrating that coenzyme A competes directly with adenosine triphosphate for the same binding site [3]. This competitive inhibition mechanism provides the primary regulatory control point for coenzyme A homeostasis in bacterial cells.

Type III pantothenate kinases, exemplified by the enzyme from Thermotoga maritima, exhibit broader substrate specificity and enhanced thermostability [4]. These enzymes display unique structural features including a carboxy-terminal domain insertion that contributes to pantothenate binding through intermolecular interactions between dimeric subunits [4]. The shared active site architecture between monomers represents a novel evolutionary adaptation within the adenosine kinase superfamily.

Archaeal systems present a remarkable deviation from the bacterial paradigm through their utilization of alternative enzymatic strategies. Thermococcus kodakaraensis and related hyperthermophilic archaea employ pantoate kinase and phosphopantothenate synthetase as functional replacements for the bacterial pantothenate synthetase and pantothenate kinase system [5] [6]. This alternative pathway reverses the order of operations, performing phosphorylation prior to condensation with beta-alanine.

Pantoate kinase from Thermococcus kodakaraensis exhibits distinctive kinetic characteristics with apparent Michaelis constants of 2.92 millimolar for pantoate and 0.32 millimolar for adenosine triphosphate [7]. The enzyme demonstrates substrate inhibition kinetics toward pantoate at concentrations exceeding 6 millimolar, with an inhibition constant of 9.75 millimolar [7]. Remarkably, this enzyme displays broad nucleotide specificity, utilizing adenosine triphosphate, guanosine triphosphate, uridine triphosphate, and cytidine triphosphate with comparable catalytic efficiency [7].

Phosphopantothenate synthetase complements pantoate kinase function by catalyzing the adenosine triphosphate-dependent condensation of four-phosphopantoate with beta-alanine [8]. This enzyme exhibits strict substrate specificity for beta-alanine and does not display feedback inhibition by coenzyme A or acetyl-coenzyme A, contrasting sharply with the regulatory properties of bacterial pantothenate kinases [8]. The activation energy for the phosphopantothenate synthetase reaction is 82.3 kilojoules per mole, reflecting the thermophilic adaptation of these enzymes [8].

Phylogenetic analysis reveals that pantoate kinase and phosphopantothenate synthetase homologs are distributed across virtually all archaeal genomes, with notable exceptions in Thermoplasmatales and the parasitic Nanoarchaeum equitans [5]. This widespread distribution suggests that the pantoate kinase/phosphopantothenate synthetase pathway represents the primary route for four-prime-phosphopantothenic acid synthesis in the archaeal domain.

The evolutionary emergence of these archaeal enzymes appears to result from convergent evolution rather than horizontal gene transfer from bacteria [9]. Comparative genomic analysis indicates that the enzymes required for phosphopantothenic acid synthesis were recruited independently in bacterial and archaeal lineages, highlighting the fundamental importance of this biosynthetic capability across all domains of life [9].

Eukaryotic Biosynthetic Machinery and Compartmentalization

Eukaryotic phosphopantothenic acid biosynthesis represents a sophisticated evolutionary elaboration of the prokaryotic framework, featuring multiple pantothenate kinase isoforms distributed across distinct subcellular compartments. This compartmentalization strategy enables precise metabolic control and tissue-specific regulation of coenzyme A homeostasis [10] [11].

Human pantothenate kinase isoforms are encoded by three distinct genes: PANK1, PANK2, and PANK3, which generate four major enzymatic variants through alternative splicing and post-translational modifications [10] [12]. Each isoform exhibits unique subcellular localization patterns and regulatory properties, enabling specialized metabolic functions within different cellular contexts.

PANK1α demonstrates exclusive nuclear localization with preferential association with the granular component of the nucleolus during interphase [11]. This isoform exhibits cell cycle-dependent redistribution, associating with the perichromosomal region of condensing chromosomes during mitosis [11]. The nuclear targeting of PANK1α suggests specialized roles in nucleotide metabolism and nuclear coenzyme A pool maintenance.

PANK1β and PANK3 maintain cytosolic localization with distinct membrane associations [11]. PANK1β shows partial association with clathrin-associated vesicles and recycling endosomes, indicating potential roles in vesicular trafficking and membrane-associated metabolic processes [11]. PANK3 exhibits broader cytosolic distribution and serves as the primary cytoplasmic coenzyme A regulatory enzyme.

PANK2 displays the most complex compartmentalization pattern, with species-specific differences between human and mouse orthologs [11]. Human PANK2 localizes specifically to the mitochondrial intermembrane space while also trafficking between the nucleus and mitochondria through functional nuclear localization and export signals [11] [12]. This dual localization enables PANK2 to sense metabolic demands in both compartments and coordinate coenzyme A synthesis accordingly.

The mitochondrial targeting of PANK2 reflects the specialized metabolic requirements of this organelle, where coenzyme A concentrations reach 2-5 millimolar compared to 0.02-0.14 millimolar in the cytoplasm [13]. This compartmentalization supports the intensive coenzyme A utilization in mitochondrial processes including the tricarboxylic acid cycle, fatty acid beta-oxidation, and oxidative phosphorylation [13].

Tissue-specific expression patterns further refine the functional specialization of pantothenate kinase isoforms [14]. PANK1 predominates in metabolically active tissues including heart, liver, brown adipose tissue, and kidneys [14]. PANK2 and PANK3 show enhanced expression in brain and skeletal muscle, with PANK3 particularly abundant in intestinal tissues and white adipose tissue [14].

Post-translational modifications provide additional regulatory layers for eukaryotic pantothenate kinases. PANK2 undergoes cell cycle-dependent nuclear trafficking, with nuclear exclusion during the G2 phase [11]. This temporal regulation coordinates coenzyme A synthesis with cellular proliferation demands and DNA replication requirements.

The enzymatic properties of eukaryotic pantothenate kinases reflect their compartmentalized functions and regulatory requirements. Human PANK3 exhibits stringent allosteric regulation by acetyl-coenzyme A with an inhibition constant below 1 micromolar [15] [16]. This exceptional sensitivity enables precise metabolic control in response to acetyl-coenzyme A fluctuations.

Cooperative binding mechanisms characterize the regulation of mammalian pantothenate kinases, with both protomers of the dimeric enzyme moving in concert between active and inactive conformations [15]. The transition between these states involves large conformational changes in the amino-terminal nucleotide binding domain, which rotates to close the active site and facilitate substrate interactions [15].

Structural analysis reveals that acetyl-coenzyme A binding induces formation of a stabilizing ring structure created by alpha-helices from both protomers together with bound ligands [15]. This cooperative mechanism ensures that both active sites coordinately switch between on and off states in response to intracellular adenosine triphosphate and acetyl-coenzyme A concentrations [15].

The clinical significance of eukaryotic pantothenate kinase compartmentalization is highlighted by pantothenate kinase-associated neurodegeneration, a hereditary disorder resulting from PANK2 mutations [17] [12]. This disease demonstrates the critical importance of mitochondrial coenzyme A synthesis for neuronal function and emphasizes the non-redundant roles of different pantothenate kinase isoforms.

Allosteric Regulation by Coenzyme A and Acyl-Carrier Proteins

The allosteric regulation of phosphopantothenic acid biosynthesis represents one of the most sophisticated feedback control mechanisms in cellular metabolism, involving multiple effector molecules that collectively fine-tune coenzyme A homeostasis in response to metabolic demands [18] [19]. This regulatory network integrates signals from diverse metabolic pathways to maintain optimal coenzyme A pools while preventing potentially toxic accumulation.

Coenzyme A serves as the primary feedback inhibitor of pantothenate kinase across all biological systems, establishing the fundamental regulatory loop that maintains metabolic homeostasis [18] [19]. In Escherichia coli, free coenzyme A exhibits competitive inhibition with respect to adenosine triphosphate, providing a direct mechanism to coordinate coenzyme A production with cellular energy status [19]. The competitive nature of this inhibition ensures that coenzyme A synthesis responds dynamically to adenosine triphosphate availability and energy charge.

Acetyl-coenzyme A represents the most potent allosteric effector in mammalian systems, demonstrating inhibition constants in the 1-3 micromolar range [20] [16]. This exceptional potency enables precise metabolic control, as cellular acetyl-coenzyme A concentrations typically fluctuate within this sensitive range. The mechanism of acetyl-coenzyme A inhibition involves binding to a flexible allosteric regulatory domain that undergoes conformational changes to modulate enzyme activity [21].

Short-chain acyl-coenzyme A derivatives including propionyl-coenzyme A and malonyl-coenzyme A exhibit similarly potent inhibitory effects [20]. These molecules serve as metabolic sensors that integrate signals from fatty acid synthesis, amino acid catabolism, and carbohydrate metabolism. The broad specificity for short-chain acyl-coenzyme A derivatives enables pantothenate kinase to respond to diverse metabolic states and maintain appropriate coenzyme A pools across different nutritional conditions.

Kinetic analysis reveals that acetyl-coenzyme A inhibition of rat liver pantothenate kinase follows an uncompetitive mechanism, with inhibition constants ranging from 1-3 micromolar [20]. This kinetic pattern indicates that acetyl-coenzyme A binds preferentially to the enzyme-substrate complex, effectively reducing the maximum velocity while maintaining unchanged affinity for pantothenic acid [20].

Long-chain acyl-coenzyme A molecules demonstrate weaker inhibitory effects with inhibition constants ranging from 3-80 micromolar [20]. This differential sensitivity enables the enzyme to distinguish between short-chain metabolic intermediates and long-chain fatty acid derivatives, providing metabolic specificity in regulatory responses [20].

Palmitoylcarnitine emerges as a unique positive regulator of human PANK2, functioning as a competitive antagonist of acetyl-coenzyme A inhibition [22]. This regulatory mechanism enables mitochondrial coenzyme A synthesis to respond to beta-oxidation demands, with palmitoylcarnitine concentrations serving as indicators of fatty acid oxidation flux [22]. The activation by palmitoylcarnitine explains how PANK2 maintains functionality despite the stringent acetyl-coenzyme A inhibition that would otherwise completely suppress enzyme activity [22].

Cooperative regulation mechanisms characterize mammalian pantothenate kinases, where both protomers of the dimeric enzyme exhibit coordinated conformational transitions [15]. Biochemical analysis demonstrates that adenosine triphosphate binding and acyl-coenzyme A binding display high cooperativity, indicating that both active sites function as a single regulatory unit [15]. This cooperativity amplifies regulatory responses and enables sharp transitions between active and inactive states.

Structural basis of allosteric regulation involves communication between protomers through alpha-helical elements that interact with adenosine triphosphate-binding sites at their amino termini and substrate/inhibitor-binding sites of opposite protomers at their carboxyl termini [15]. The resulting ring structure formed by these helices and bound ligands stabilizes either the active closed conformation or the inactive open conformation [15].

Acyl-carrier protein interactions provide additional regulatory complexity through the phosphopantetheine prosthetic group derived from coenzyme A [23]. The four-prime-phosphopantetheine cofactor of mitochondrial acyl-carrier protein participates in protein-protein interactions that influence iron-sulfur cluster biogenesis and respiratory complex stability [23]. These interactions demonstrate how coenzyme A-derived prosthetic groups function beyond their traditional acyl-carrying roles.

Metabolic integration through allosteric regulation enables pantothenate kinase to serve as a central metabolic sensor [20]. During fasting or diabetes, decreased cytosolic acetyl-coenzyme A concentrations release pantothenate kinase from inhibition, promoting coenzyme A synthesis to support enhanced fatty acid oxidation [20]. Conversely, elevated acetyl-coenzyme A during fed states suppresses coenzyme A synthesis, preventing unnecessary accumulation of this essential cofactor.

Tissue-specific regulatory patterns reflect the differential metabolic demands of various organs [20]. In liver tissue, pantothenate kinase regulation responds primarily to acetyl-coenzyme A fluctuations associated with glucose and fatty acid metabolism [20]. In muscle tissue, the enzyme integrates signals from branched-chain amino acid catabolism through propionyl-coenzyme A and methylmalonyl-coenzyme A derivatives.

Pharmaceutical implications of allosteric regulation have led to the development of pantothenate kinase modulators for therapeutic applications [21]. Small molecule activators including fatty acyl-amides and tamoxifen can stimulate coenzyme A biosynthesis, while thiazolidinediones and sulfonylureas function as inhibitors [21]. These compounds interact with the flexible allosteric regulatory domain to modulate enzyme activity and cellular coenzyme A levels.